molecular formula C23H19NO3S B2794981 (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-50-4

(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2794981
CAS No.: 1114652-50-4
M. Wt: 389.47
InChI Key: NVYVNLRPAQSIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiazine-dione family, characterized by a 1,4-benzothiazine core with two sulfonyl oxygen atoms (1,1-dioxide) and substituted aryl groups. Its structure features a central benzothiazine-dione ring system, with a 4-methylphenyl group attached to the nitrogen atom at position 4 and a second 4-methylphenyl moiety bonded via a methanone group at position 2.

Properties

IUPAC Name

(4-methylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-7-11-18(12-8-16)23(25)22-15-24(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)28(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYVNLRPAQSIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known by its IUPAC name, is a member of the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C24H21NO3SC_{24}H_{21}NO_3S, with a molecular weight of approximately 403.5 g/mol. The structure features a benzothiazine core which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds structurally related to benzothiazines exhibit a range of biological activities:

Antimicrobial Activity

Benzothiazine derivatives have shown promising results against various pathogens. For instance:

  • Gram-positive bacteria : Compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.25μg/mL\leq 0.25\,\mu g/mL against Staphylococcus aureus.
  • Gram-negative bacteria : Effective against Acinetobacter baumannii with comparable MIC values.
  • Fungal activity : Exhibited antifungal properties against Candida albicans and Cryptococcus neoformans, also with MIC values 0.25μg/mL\leq 0.25\,\mu g/mL .

Antitumor Activity

Several studies have reported the anticancer properties of benzothiazine derivatives:

  • Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For instance, one study highlighted an IC50 value of 1.61μg/mL1.61\,\mu g/mL for a related thiazole compound against human cancer cells .
  • Structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl rings significantly enhance cytotoxicity, with electron-donating groups like methyl increasing activity .

Anticonvulsant Activity

Research into the anticonvulsant potential of benzothiazine derivatives indicates:

  • Certain analogues have been shown to eliminate tonic extensor phases in animal models, providing complete protection in some cases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the efficacy of various benzothiazine derivatives against resistant bacterial strains. The compound showed significant inhibitory effects comparable to established antibiotics.
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with notable efficacy against breast and colon cancer cells.
  • Pharmacokinetic Profile :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC ≤ 0.25 µg/mL against S. aureus ,
AntitumorIC50 = 1.61 µg/mL in cancer cell lines ,
AnticonvulsantComplete protection in animal models

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antimicrobial properties. For instance, derivatives of benzothiazine have been evaluated for their efficacy against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in agricultural microbiology .

Anticancer Properties

Benzothiazine derivatives are under investigation for their anticancer effects. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds structurally related to this compound have been shown to interact with cellular pathways that regulate cell cycle and apoptosis, making them promising candidates for cancer therapy.

Neuropharmacological Potential

Recent studies suggest that benzothiazine derivatives could act as dopamine transporter reuptake inhibitors. This activity is crucial in the context of neurodegenerative diseases and disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. The structural modifications in these compounds can enhance their binding affinity to dopamine receptors, offering potential therapeutic avenues for treating addiction and mood disorders .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated the antimicrobial properties of benzothiazine derivativesCompounds showed significant inhibition against Xanthomonas axonopodis and Fusarium solani
Cancer Cell Apoptosis InductionInvestigated the effects on cancer cell linesInduced apoptosis through modulation of p53 pathways
Neuropharmacological AssessmentAssessed dopamine transporter inhibitionIdentified potential for treating addiction with high binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazine-Dione Derivatives

Key analogs of the target compound include:

Compound Name Substituents (Position 4) Substituents (Position 2) Additional Modifications
(4-Methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-Methylphenyl 4-Methylphenylmethanone None
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Phenylmethanone Longer alkyl chain (butyl)
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl 4-Ethylphenylmethanone Fluorine at position 7

Key Observations:

  • Halogen Substitution : The introduction of fluorine at position 7 () introduces electron-withdrawing effects, which may stabilize the benzothiazine-dione ring system and alter intermolecular interactions (e.g., hydrogen bonding) .

Physicochemical Properties

  • Solubility : The 1,1-dioxide group enhances polarity, but bulky aryl substituents (e.g., 4-butylphenyl) counteract this effect. Fluorinated derivatives () exhibit intermediate solubility due to balanced hydrophobic/hydrophilic interactions .
  • Thermal Stability : Methyl and ethyl substituents () improve thermal stability compared to unsubstituted benzothiazine-diones, as evidenced by higher melting points (>200°C) in differential scanning calorimetry (DSC) studies .

Q & A

Q. What are the recommended synthetic routes for (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?

Methodological Answer: The synthesis typically involves:

  • Friedel-Crafts acylation to form the ketone backbone, using Lewis acid catalysts (e.g., AlCl₃) for electrophilic aromatic substitution .
  • Benzothiazine ring formation via cyclization of sulfonamide intermediates under reflux conditions with oxidizing agents (e.g., H₂O₂) to introduce the 1,1-dioxide moiety .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
    Key Considerations: Monitor reaction progress using TLC and confirm regioselectivity via NMR .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a multi-technique approach:

  • Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .
  • Spectroscopy:
    • ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns .
    • IR to confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) functional groups .
  • X-ray crystallography for absolute stereochemical confirmation (e.g., Acta Crystallographica data ).
  • Mass spectrometry (EI/ESI) to validate molecular weight (e.g., [M+H]⁺ peak alignment with theoretical values) .

Advanced Research Questions

Q. How can researchers address low yields in benzothiazine ring formation during synthesis?

Methodological Answer: Optimize reaction parameters systematically:

  • Solvent effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
  • Catalyst screening: Test FeCl₃ or Bi(OTf)₃ as alternatives to AlCl₃ for improved regioselectivity .
  • Temperature control: Use microwave-assisted synthesis to reduce side reactions (e.g., 80°C, 30 min) .
  • Intermediate isolation: Purify sulfonamide precursors before cyclization to minimize impurities .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Cross-validation: Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra (software: Gaussian, B3LYP/6-31G*) .
  • Database alignment: Check against NIST Chemistry WebBook for known vibrational frequencies and fragmentation patterns .
  • Dynamic effects: Account for solvent polarity and temperature in computational models (e.g., COSMO-RS solvation model) .
  • Crystallographic validation: Use X-ray structures to reconcile stereochemical ambiguities .

Q. How to design derivatives for structure-activity relationship (SAR) studies in anticancer research?

Methodological Answer:

  • Substituent modification:
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 4-methylphenyl ring to enhance electrophilicity .
    • Replace the benzothiazine sulfone with sulfonamide or sulfoxide to modulate solubility .
  • Biological assays:
    • Screen derivatives against cancer cell lines (e.g., MTT assay) with controls for apoptosis (caspase-3 activation) .
    • Perform molecular docking (PDB: EGFR or PARP targets) to predict binding affinities .

Q. How to investigate the compound’s role in disrupting mitochondrial pathways?

Methodological Answer:

  • Radiolabeling: Synthesize ¹⁴C-labeled analogs to track cellular uptake and subcellular localization (e.g., mitochondrial fractionation) .
  • Metabolomics: Use LC-MS/MS to profile ATP/ADP ratios and ROS levels in treated cells .
  • Gene expression: Perform RNA-seq to identify dysregulated pathways (e.g., OXPHOS, apoptosis) .
  • Inhibitor studies: Co-administer mitochondrial complex inhibitors (e.g., rotenone) to pinpoint mechanistic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.